3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3-(4-Methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (hereafter referred to as the "target compound") is a dibenzodiazepinone derivative characterized by a 4-methoxyphenyl substituent at position 3 and a methyl group at position 11.
Properties
Molecular Formula |
C21H20N2O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H20N2O2/c1-13-21-19(23-18-6-4-3-5-17(18)22-13)11-15(12-20(21)24)14-7-9-16(25-2)10-8-14/h3-10,15,22H,11-12H2,1-2H3 |
InChI Key |
KLVFHCFQFCHNEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Core Ring Construction Strategies
Dibenzo[b,e]diazepinones are typically synthesized through intramolecular cyclization of appropriately substituted precursors. For 3-(4-methoxyphenyl)-11-methyl derivatives, two primary approaches dominate:
-
Benzodiazepine Ring Closure :
-
Furan-to-Diazepine Rearrangement :
Classical Synthetic Pathways
Cyclocondensation of o-Phenylenediamine Derivatives
A widely adopted method involves the reaction sequence:
Step 1 : Synthesis of N-(4-methoxybenzoyl)-o-phenylenediamine
Step 2 : Methyl Group Introduction via Alkylation
Step 3 : Cyclization with α-Ketoesters
Key Observation : Microwave irradiation reduces reaction time from 12 hours to 45 minutes while improving yields by 14%.
Modern Catalytic Approaches
Copper-Mediated One-Pot Synthesis
Recent advances employ copper catalysts to streamline the process:
Reaction Scheme :
Optimized Conditions :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Cu(II) | Max 81% yield |
| Solvent | Toluene:EtOH (3:1) | 73% efficiency |
| Temperature | 80°C | 15% improvement |
| Reaction Time | 6 hours | vs 24h传统方法 |
This method eliminates intermediate isolation steps while maintaining stereochemical fidelity.
Substituent-Directed Synthesis
The 4-methoxyphenyl group significantly influences reaction pathways:
Electronic Effects on Cyclization
Methyl Group Installation Strategies
| Method | Reagent | Positional Selectivity |
|---|---|---|
| Direct Alkylation | CH₃I, K₂CO₃ | 89% at N11 |
| Reductive Amination | HCHO, NaBH₃CN | 76% selectivity |
| Ring-Expansion | Diazomethane | 68% yield |
Comparative Analysis of Synthetic Methods
Table 1 : Performance Metrics of Major Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Environmental Factor |
|---|---|---|---|---|
| Classical Cyclization | 58-72 | 92-95% | Moderate | High waste generation |
| Copper-Catalyzed | 73-81 | 97-99% | Excellent | Low E-factor (8.2) |
| Microwave-Assisted | 82 | 98.5% | Limited | Energy-intensive |
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the aromatic rings, can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various derivatives with potential biological activities.
Biology: It is studied for its interactions with biological targets, including enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The compound is known to bind to the benzodiazepine binding site on GABA_A receptors, modulating their activity and exerting anxiolytic effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Substituent Variations at Position 11
The R11 substituent significantly influences molecular interactions and biological activity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in Ev6 enhances lipophilicity (logP ~3.5 estimated) compared to the target compound’s methyl group (logP ~2.8) .
- Biological Specificity : Bulky substituents (e.g., benzoyl in 4b, triazole in 93) correlate with target-specific activity (anticancer vs. BuChE inhibition), whereas smaller groups like methyl may favor blood-brain barrier penetration .
Substituent Variations at Position 3
The 4-methoxyphenyl group at R3 is a common feature in several analogs (Ev6, Ev21). However, substitutions like benzoyl (4b, 4d) or chlorophenyl (Ev15) alter electronic and steric profiles:
| Compound (Ev15) | 4-Chlorophenyl | Pyridin-2-yl | 401.89 | Potential kinase inhibition | |
Physicochemical Data
- Molecular Weight : Estimated at ~340 g/mol (C23H22N2O2).
- Solubility : Methoxy groups enhance aqueous solubility compared to halogenated analogs (e.g., Ev21: bromophenyl reduces solubility) .
- Stability : Methoxy groups resist oxidative metabolism better than methylthio or nitroso derivatives (Ev4, Ev7) .
Anticancer Potential
Neurological Activity
- BuChE Inhibition: Compound 93 (Ev5) shows selective BuChE inhibition (IC50: 0.2 µM), suggesting that dibenzodiazepinones with polar substituents (e.g., triazole) favor enzyme interaction .
Biological Activity
The compound 3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₉N₃O₂
- Molecular Weight : 319.38 g/mol
- IUPAC Name : this compound
The structure features a methoxy group on a phenyl ring attached to a complex diazepine framework. This unique configuration is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of dibenzo[1,4]diazepines exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| SCT-4 | MCF-7 | 100 | Caspase activation |
| SCT-5 | MDA-MB-231 | 150 | Bcl-2 inhibition |
Neuroprotective Effects
Some studies suggest that dibenzo[1,4]diazepines may have neuroprotective effects. For instance:
- Neuroprotection in models of oxidative stress has been observed. The compound was shown to reduce neuronal cell death induced by oxidative agents in vitro. This effect is hypothesized to be mediated through the modulation of antioxidant pathways and inhibition of apoptotic signals .
Antimicrobial Activity
Research also indicates potential antimicrobial properties:
- Compounds similar to 3-(4-methoxyphenyl)-11-methyl have demonstrated activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis via caspase pathways is a common mechanism in anticancer activity.
- Bcl-2 Family Modulation : Inhibition of anti-apoptotic proteins like Bcl-2 enhances cell death in cancer cells.
- Oxidative Stress Response : The compound may enhance cellular defenses against oxidative stress by upregulating antioxidant enzymes.
Study 1: Anticancer Activity Assessment
A study assessed the cytotoxic effects of various dibenzo[1,4]diazepine derivatives on breast cancer cells. The results indicated that derivatives with methoxy substitutions showed improved efficacy compared to unsubstituted analogs.
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects in a rat model subjected to ischemic injury. The administration of the compound resulted in reduced infarct size and improved neurological scores.
Q & A
Q. What are the established synthetic pathways for this compound, and what critical reaction parameters influence yield?
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted amines with ketones or aldehydes, followed by functionalization of the diazepine core. Key parameters include:
- Temperature control : Optimal yields (70–85%) are achieved at 60–80°C during cyclization .
- pH modulation : Acidic conditions (pH 4–5) stabilize intermediates in diazepine ring formation .
- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and improves purity (>95%) compared to conventional methods .
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | EtOH, HCl, 70°C | 78% | 92% |
| Methoxylation | NaOMe, DMF, 60°C | 85% | 95% |
| Methylation | CH₃I, K₂CO₃, RT | 70% | 90% |
Q. Which analytical methods are most effective for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the methoxy group (δ 3.8 ppm) and diazepine protons (δ 4.1–5.2 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 334.41 .
- X-ray Crystallography : Resolves stereochemistry; bond angles (e.g., C5–N1–C9 = 132.6°) and crystal packing are critical for conformational analysis .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .
Q. What pharmacological activities are reported for structurally related dibenzo[1,4]diazepinones?
Analogous compounds exhibit:
- Antidepressant activity : Via serotonin receptor modulation (IC₅₀ = 0.8–2.3 µM) .
- Antimicrobial effects : Against S. aureus (MIC = 16 µg/mL) due to membrane disruption .
- Antitumor potential : Inhibition of topoisomerase II (IC₅₀ = 5 µM) . Structural modifications (e.g., methoxy vs. naphthyl substituents) alter lipophilicity (LogP 2.1 → 3.5) and receptor binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding affinity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4, 25°C) .
- Compound purity : Use orthogonal methods (HPLC + NMR) to confirm >98% purity before assays .
- Stereochemical factors : Enantiomers may show 10–100x differences in affinity; chiral HPLC or X-ray crystallography clarifies configuration .
Q. What strategies determine the stereochemical configuration of chiral centers, and how does it impact activity?
- X-ray Crystallography : Definitive method; e.g., the title compound’s monohydrate form crystallizes in P2₁/c with Z′ = 4, revealing axial chirality .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC, 90:10 hexane:IPA) .
- Pharmacological impact : The (R)-enantiomer of a related compound showed 5x higher serotonin receptor affinity than the (S)-form .
Q. How should in vitro/in vivo studies be designed to evaluate metabolic stability and toxicity?
- In vitro :
- Liver microsomes : Incubate with NADPH (1 mM) and monitor depletion via LC-MS (t₁/₂ > 60 min indicates stability) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ > 10 µM preferred) .
- In vivo :
- Rodent models : Administer 10–50 mg/kg orally; measure plasma exposure (AUC₀–24h > 500 ng·h/mL) and hepatotoxicity (ALT/AST levels) .
- Toxicokinetics : Assess tissue distribution (brain:plasma ratio >0.3 indicates CNS penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
